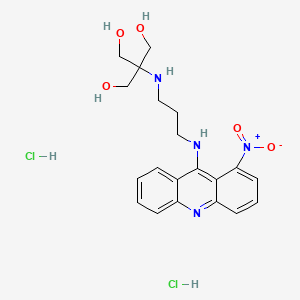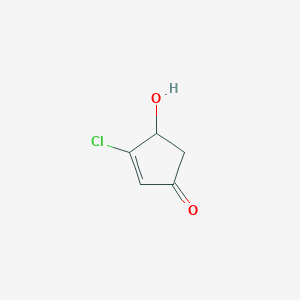
2-Cyclopenten-1-one, 3-chloro-4-hydroxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is an organic compound that belongs to the cyclopentenone family. This compound features a cyclopentene ring with a ketone group at position 1, a chlorine atom at position 3, and a hydroxyl group at position 4. Cyclopentenones are known for their versatile reactivity and are found in various natural products and synthetic intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- can be achieved through several methods:
Elimination of α-bromo-cyclopentanone: This method involves the elimination of α-bromo-cyclopentanone using lithium carbonate.
Claisen condensation-decarboxylation-isomerization cascades: This method uses unsaturated diesters to form cyclopentenones.
Acid-catalyzed dehydration of cyclopentanediols: This method involves the dehydration of cyclopentanediols to form cyclopentenones.
Industrial Production Methods
Industrial production methods for cyclopentenones often involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Cyclopenten-1-one, 3-chloro-4-hydroxy- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This reactivity can lead to the modulation of various biochemical pathways, including those involved in inflammation and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclopenten-1-one: This compound lacks the chlorine and hydroxyl groups but shares the cyclopentenone core structure.
3-Cyclopenten-2-one: An isomer of 2-Cyclopenten-1-one with the ketone group at position 2.
Cyclopentenone derivatives: Various derivatives with different substituents on the cyclopentenone ring.
Uniqueness
2-Cyclopenten-1-one, 3-chloro-4-hydroxy- is unique due to the presence of both chlorine and hydroxyl groups, which confer distinct reactivity and potential biological activities compared to other cyclopentenone derivatives.
Propiedades
Número CAS |
77188-69-3 |
|---|---|
Fórmula molecular |
C5H5ClO2 |
Peso molecular |
132.54 g/mol |
Nombre IUPAC |
3-chloro-4-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C5H5ClO2/c6-4-1-3(7)2-5(4)8/h1,5,8H,2H2 |
Clave InChI |
WIGMGPJFSYTGDL-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(=CC1=O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(2-Aminoethyl)-1,2-dihydro-3H-pyrrolo[1,2-a]indol-3-one](/img/structure/B14453408.png)
![Silane, [(3,4-dihydro-2-methyl-1-naphthalenyl)oxy]trimethyl-](/img/structure/B14453416.png)
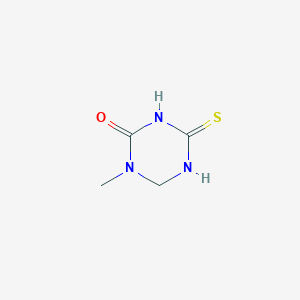
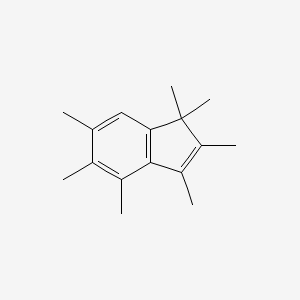

![2,5-Diazabicyclo[2.1.0]pentane](/img/structure/B14453448.png)


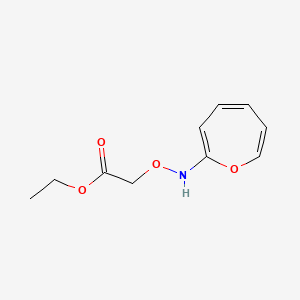
![N-[5-(Dimethylamino)naphthalene-1-sulfonyl]-D-threonine](/img/structure/B14453474.png)
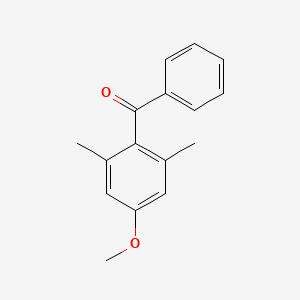
![Acetamide, N-([1,1'-biphenyl]-2-ylmethyl)-2-(diethylamino)-](/img/structure/B14453500.png)
![{1-[(Methylsulfanyl)methoxy]ethyl}benzene](/img/structure/B14453501.png)
